molecular formula C21H21N5O3 B2653869 (4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1331269-37-4

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2653869
CAS RN: 1331269-37-4
M. Wt: 391.431
InChI Key: IHYRMSSCBUZGAQ-UHFFFAOYSA-N
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Description

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality (4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Anticancer Properties : Some derivatives of this compound have demonstrated significant antimicrobial and anticancer activities. For example, novel pyrazole derivatives with similar structural components have shown higher anticancer activity than doxorubicin, a reference drug, and possess good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • In Vitro Antitumor Activity : Some compounds structurally related to the query compound have exhibited excellent in vitro antitumor activity against specific cancer cell lines. These studies also include density functional theory (DFT) calculations to investigate the equilibrium geometry of these compounds, aiding in understanding their structure-activity relationship (Farag & Fahim, 2019).

  • Synthesis and Screening for Antimicrobial Activity : Various derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have been structurally characterized and tested against different microbial strains, showing potent activity in some cases (Kumar et al., 2012).

  • Cytotoxic Activity Against Cancer Cell Lines : Certain derivatives have shown cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer cells. They have also been evaluated for inhibitory activity against specific growth factor receptors, showing potent inhibitory activity, particularly against FGFR (Bakr & Mehany, 2016).

  • Antibacterial and Antioxidant Activities : Some compounds related to the query compound have shown significant antibacterial and antioxidant activities. This includes the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as displaying fungicidal properties (El-sayed et al., 2017).

  • Molecular Docking Analysis and Antibacterial Activities : Studies involving molecular docking analysis suggest that these compounds interact with various enzymes, providing insights into their mechanism of action against bacterial infections (Lynda, 2021).

properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-20(21(7-11-28-12-8-21)16-5-2-1-3-6-16)26-13-15(14-26)19-24-18(25-29-19)17-22-9-4-10-23-17/h1-6,9-10,15H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYRMSSCBUZGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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